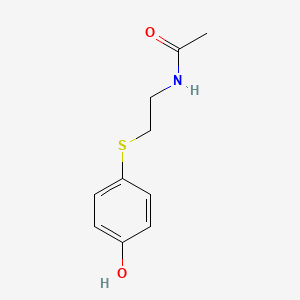

N-Acétyl-4-S-cystéaminylphénol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-Acetyl-4-S-cysteaminylphenol involves the reaction of phenol with NH2CH2CH2S+ cation in HBr solution, followed by preparative thin-layer chromatography to separate the desired compound. Subsequent acetylation with acetic anhydride in pyridine and O-deacetylation with NH3 in methanol yield N-Acetyl-4-S-cysteaminylphenol with high radiochemical purity (Iwashina, Jimbow, & Wiebe, 1994). Analogues of N-Acetyl-4-S-cysteaminylphenol with increased lipophilicity have shown enhanced anti-melanoma activity, indicating the importance of the acyl portion in determining the compound's efficacy (Lant et al., 2001).

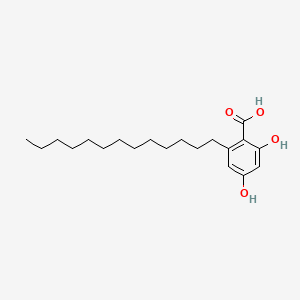

Molecular Structure Analysis

Molecular structure optimization and analyses, including crystal structure determination and spectroscopic characterization (e.g., FT-IR, 1H-NMR), provide insights into the molecule's geometry, stability, and reactivity. These studies help in understanding the interaction of N-Acetyl-4-S-cysteaminylphenol with biological targets and its potential as a therapeutic agent. For instance, density functional theory (DFT) studies can reveal the molecule's electronic properties and reactivity indices (Saeed et al., 2022).

Chemical Reactions and Properties

N-Acetyl-4-S-cysteaminylphenol's reactivity, particularly its ability to undergo oxidation and bind to protein targets, is central to its biological activity. Its antimelanoma effect is attributed to its oxidation to an o-quinone, which can alkylate cellular nucleophiles, interfering with cell growth and proliferation. The specificity of N-Acetyl-4-S-cysteaminylphenol to melanin-synthesizing cells, due to its interaction with melanin precursors and pathways, highlights its potential as a targeted therapy for melanoma (Parsons et al., 1991).

Physical Properties Analysis

Understanding the physical properties of N-Acetyl-4-S-cysteaminylphenol, including its solubility, stability, and phase behavior, is crucial for its formulation and application in medical treatments. These properties influence the compound's delivery, bioavailability, and therapeutic efficacy.

Chemical Properties Analysis

The chemical properties, such as pKa, reactivity with biomolecules, and redox potential, dictate N-Acetyl-4-S-cysteaminylphenol's mode of action at the cellular level. Its ability to undergo redox cycling and generate reactive oxygen species can further elucidate its antimelanoma and depigmenting activities, providing a basis for its application in treating melanoma and skin conditions like melasma (Jimbow, 1991).

Applications De Recherche Scientifique

Traitement des troubles de l'hyperpigmentation

Le NCAP a été utilisé dans le traitement des troubles de l'hyperpigmentation épidermique tels que le mélasma. Il agit comme un substrat alternatif pour la tyrosinase, une enzyme cruciale dans la synthèse de la mélanine, modulant ainsi la pigmentation de la peau .

Études anti-mélanome

En raison de sa similarité structurelle avec la tyrosine, le NCAP est spécifiquement actif dans les cellules de synthèse de la mélanine. Il a été étudié pour son potentiel dans les traitements anti-mélanome, montrant une cytotoxicité sélective sur les mélanocytes produisant activement l'eumélanine .

Agent dépigmentant pour usage cosmétique

En tant qu'agent dépigmentant, le NCAP a été exploré pour son efficacité dans les applications cosmétiques. Il peut aider à gérer des affections comme le mélasma, en offrant un teint plus uniforme en réduisant la concentration de mélanine .

Cytotoxicité sélective sur les mélanocytes

Le NCAP présente des effets cytotoxiques sélectifs sur les mélanocytes, qui sont les cellules productrices de pigments. Cette propriété est particulièrement utile pour cibler les mélanocytes dans les régions folliculaires de la peau sans affecter les kératinocytes environnants .

Inhibition de la synthèse de la mélanine

Le NCAP sert de substrat à la tyrosinase et, après exposition à la tyrosinase, forme un pigment de type mélanine. Ce processus peut être exploité pour inhiber la synthèse de la mélanine, ce qui est bénéfique pour traiter les troubles de la pigmentation .

Développement d'agents chimiothérapeutiques

La capacité du composé à s'accumuler sélectivement dans les cellules de mélanome en fait un modèle prometteur pour développer de nouveaux agents chimiothérapeutiques. Son action par le biais de la voie métabolique de la synthèse de la mélanine offre une approche ciblée du traitement du mélanome .

Amélioration des maladies du teint de la peau

Le NCAP peut réguler divers processus dans le mécanisme complexe de la pigmentation de la peau, tels que l'inhibition directe des enzymes mélanogènes et l'altération de la pigmentation constitutive. Cela en fait un traitement potentiel pour les maladies du teint de la peau .

Amélioration de la solubilité dans l'eau pour la formulation de médicaments

La forme modifiée du NCAP, qui augmente la solubilité dans l'eau, suggère son utilité dans la formulation de médicaments. Une solubilité accrue peut améliorer la délivrance et l'efficacité des traitements impliquant le NCAP .

Mécanisme D'action

- Role : It serves as an alternative substrate for tyrosinase, a key enzyme involved in melanin production .

- Resulting Changes : This o-quinone can alkylate cellular nucleophiles, interfering with cell growth and proliferation .

- The melanin synthesis process involves exporting structural proteins from the endoplasmic reticulum and fusing them with melanosome-specific regulatory glycoproteins in coated vesicles from the Golgi apparatus .

- NCAP’s depigmenting effect leads to:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(4-hydroxyphenyl)sulfanylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-8(12)11-6-7-14-10-4-2-9(13)3-5-10/h2-5,13H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPFDQAWKAWHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCSC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238473 | |

| Record name | N-Acetyl-4-S-cysteaminylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91281-32-2 | |

| Record name | N-Acetyl-4-S-cysteaminylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091281322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-4-S-cysteaminylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

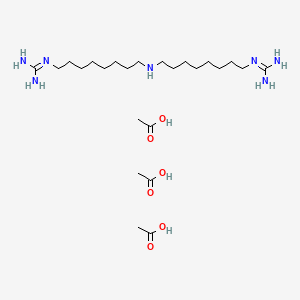

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

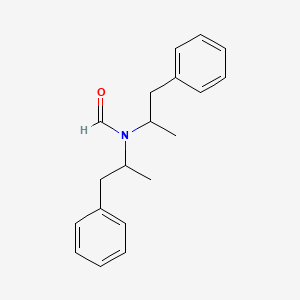

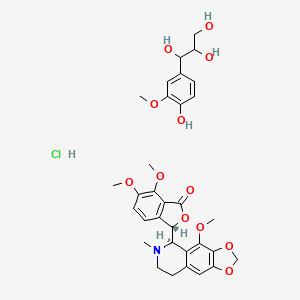

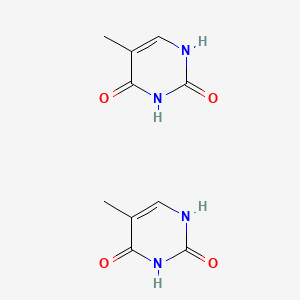

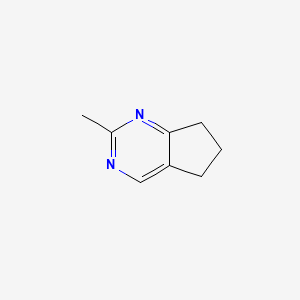

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3S,5R,8R,9S,10R,13R,17R)-14-hydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1212333.png)

![NCGC00381062-01_C32H36N4O2_8a,16a-Bis(2-methyl-3-buten-2-yl)-5a,8,8a,13,13a,15a,16,16a-octahydroindolo[3''',2''':4'',5'']pyrrolo[1'',2'':4',5']pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-7,15(5H,7aH)-dione](/img/structure/B1212339.png)